molecular formula C13H18N2O2S2 B2402571 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea CAS No. 507255-91-6

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea

Cat. No.: B2402571
CAS No.: 507255-91-6
M. Wt: 298.42
InChI Key: CZRVTFROYKFIKM-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a tetrahydrothiophene ring with a methyl group and a dioxido substituent, as well as an o-tolyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with o-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiourea moiety can form hydrogen bonds with biological molecules, influencing their function and stability. Additionally, the presence of the dioxido and o-tolyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea: Similar structure but with a phenyl group instead of an o-tolyl group.

    1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)thiourea: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)thiourea: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the dioxido substituent on the tetrahydrothiophene ring also adds to its distinct properties, potentially enhancing its stability and solubility.

Properties

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-10-5-3-4-6-11(10)14-12(18)15-13(2)7-8-19(16,17)9-13/h3-6H,7-9H2,1-2H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRVTFROYKFIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2(CCS(=O)(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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